Ethyl 5-(3,5-dimethoxyphenyl)pentanoate
Overview
Description
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate: is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.333 g/mol. This compound is characterized by its phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an ethyl ester group attached to a pentanoic acid chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. This is followed by esterification with ethanol to produce the ethyl ester derivative.
Reaction Conditions: Oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). Esterification is typically performed under acidic conditions with concentrated sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. Continuous flow reactors and automated systems are often employed to maintain consistency and quality.
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dimethoxybenzaldehyde can be oxidized to a carboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol to form the ethyl ester derivative.
Reduction: Reduction reactions can be performed to convert the carboxylic acid to its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2).
Esterification: Concentrated sulfuric acid (H2SO4).
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: 3,5-Dimethoxybenzoic acid.
Esterification: this compound.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Scientific Research Applications
Chemistry: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs. Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of various chemical intermediates.
Mechanism of Action
The exact mechanism of action of Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Ethyl 3,4-dimethoxyphenyl acetate: Similar structure but with a different position of methoxy groups.
3,4-Dimethoxyphenethylamine: Related compound with a different functional group.
Uniqueness: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is unique due to its specific arrangement of methoxy groups and its ester functional group, which differentiates it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRUSPOKCTJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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